N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a bromophenyl group, a pyrimidinylamino group, and a piperidinylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Derivative: Starting with a piperidine derivative, the compound is functionalized to introduce the methanone group.
Coupling with Pyrimidine: The pyrimidinylamino group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Methanol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth.
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine share structural similarities and biological activities.
Piperidine Derivatives: Other piperidine-based compounds, like piperidinones, exhibit similar pharmacological properties.
Uniqueness: What sets N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-13-3-1-2-12(10-13)16(22)21-8-5-14(6-9-21)20-15-4-7-18-11-19-15/h1-4,7,10-11,14H,5-6,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUKPKNTZPXERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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